4-Cyanophenyl acetate

Beschreibung

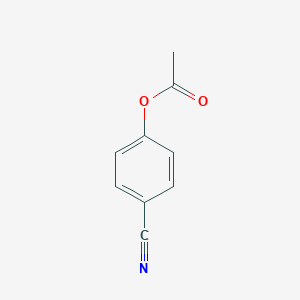

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXWABHYYJNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027741 | |

| Record name | Benzonitrile, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-41-9 | |

| Record name | 4-(Acetyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyanophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYANOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEL1PCP8AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanophenyl acetate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyanophenyl acetate (CAS No. 13031-41-9), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable protocols, grounding its claims in authoritative references.

Core Identity and Physicochemical Properties

4-Cyanophenyl acetate, also known as 4-acetoxybenzonitrile, is an aromatic compound featuring both a nitrile (-C≡N) and an acetate ester (-OC(O)CH₃) functional group.[1][2] This bifunctionality makes it a valuable building block in organic synthesis. The nitrile group is a key precursor for various nitrogen-containing heterocycles and can influence the electronic properties of the molecule, while the acetate group can serve as a protecting group for the phenol or as a leaving group in substitution reactions.[3]

Table 1: Physicochemical Properties of 4-Cyanophenyl acetate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13031-41-9 | [1][4] |

| Molecular Formula | C₉H₇NO₂ | [1][4] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Melting Point | 57 °C | [2][5] |

| Boiling Point | 149-150 °C at 14 Torr | [2] |

| Appearance | White to light yellow powder/crystal |

| Synonyms | 4-Acetoxybenzonitrile, p-Cyanophenyl acetate |[1][2] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of 4-Cyanophenyl acetate is through the esterification of 4-cyanophenol. This reaction is typically achieved by acetylation using acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine or triethylamine.

The choice of an acid scavenger (base) is critical. It serves to neutralize the acidic byproduct (HCl or acetic acid), driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. Pyridine is often chosen as it can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction with the phenol.

Caption: General workflow for the synthesis of 4-Cyanophenyl acetate.

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following spectroscopic signatures are characteristic of 4-Cyanophenyl acetate and are essential for its identification and purity assessment.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Methyl Protons (CH₃) | ~2.3 ppm (singlet, 3H) | Protons of the acetyl group. |

| Aromatic Protons | ~7.3-7.8 ppm (multiplet, 4H) | Two sets of doublets (AA'BB' system) due to the para-substituted benzene ring. | |

| ¹³C NMR | Methyl Carbon (CH₃) | ~21 ppm | Carbon of the acetyl group. |

| Nitrile Carbon (C≡N) | ~118 ppm | Characteristic shift for a nitrile carbon. | |

| Aromatic Carbons | ~122-155 ppm | Four distinct signals for the aromatic carbons. | |

| Carbonyl Carbon (C=O) | ~169 ppm | Typical chemical shift for an ester carbonyl carbon. | |

| IR Spectroscopy | C≡N Stretch | 2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile. |

| C=O Stretch | 1750-1770 cm⁻¹ | Strong absorption characteristic of a phenyl ester. |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 161.05 | Corresponds to the molecular weight of C₉H₇NO₂. |

Applications in Research and Drug Development

The utility of 4-Cyanophenyl acetate in advanced scientific applications stems from its distinct functional groups.

-

Intermediate for Complex Syntheses: It serves as a readily available starting material. The ester can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing multiple pathways for molecular elaboration.[6]

-

Role in Medicinal Chemistry: The cyanophenyl moiety is a recognized pharmacophore in modern drug design.[7] It can act as a hydrogen bond acceptor and its rigid, planar structure can facilitate specific interactions with biological targets. For instance, derivatives containing the 4-cyanophenyl group have been investigated as potent androgen receptor antagonists for applications in prostate cancer therapy.[8] The cyano group in these contexts often enhances binding affinity and improves the pharmacological profile of the molecule.[3]

-

Enzyme Kinetics and Mechanistic Probes: Phenyl acetates, particularly those with electron-withdrawing groups like the cyano group, are excellent substrates for studying the kinetics of hydrolytic enzymes (esterases). The hydrolysis of the ester bond can be monitored spectrophotometrically by observing the release of 4-cyanophenol. This is analogous to the widespread use of 4-nitrophenyl acetate in enzyme assays.[9]

Key Reaction: Base-Catalyzed Hydrolysis

The saponification (base-catalyzed hydrolysis) of 4-Cyanophenyl acetate is a fundamental reaction that yields 4-cyanophenolate and acetate. This process is effectively irreversible because the final step involves an acid-base reaction where the liberated phenol (a weak acid) is deprotonated by the strong base, driving the reaction to completion.

Understanding this mechanism is crucial for controlling reaction conditions, whether the goal is to deprotect the phenol or to study the kinetics of the hydrolysis itself.

Caption: Key steps in the base-catalyzed hydrolysis of 4-Cyanophenyl acetate.

Safety and Handling

While specific toxicity data is limited, compounds of this class should be handled with care in a laboratory setting. Based on data for related compounds, appropriate precautions are necessary.

Table 3: Hazard Summary and Handling Precautions

| Category | Information | Reference(s) |

|---|---|---|

| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335). | [10] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. | [10][11] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. | [12] |

| Spill & Disposal | Avoid dust formation. Sweep up spills, place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. |[13] |

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenyl acetate via Acetylation

-

Objective: To synthesize 4-Cyanophenyl acetate from 4-cyanophenol.

-

Causality: This protocol uses acetyl chloride for efficient acetylation. Pyridine acts as a catalyst and acid scavenger to drive the reaction to completion. Dichloromethane (DCM) is used as an inert solvent.

-

Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain pure 4-Cyanophenyl acetate.

-

Protocol 2: Sample Preparation for NMR Characterization

-

Objective: To prepare a sample of synthesized 4-Cyanophenyl acetate for ¹H and ¹³C NMR analysis.

-

Causality: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds and typically does not obscure key signals. Tetramethylsilane (TMS) provides a zero reference point for accurate chemical shift determination.

-

Methodology:

-

Accurately weigh 10-20 mg of the purified, dry product.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

-

The sample is now ready for analysis in an NMR spectrometer.

-

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet - Fmoc-Phe(4-CN)-OH. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-cyanophenyl acetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-CYANOPHENYL-2,3,4-TRI-O-ACETYL-1,5-DITHIO-D-RIBOPYRANOSIDE;ALPHA-ANOMER. Retrieved from [Link]

-

Kararli, T. T., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Retrieved from [Link]

-

PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Retrieved from [Link]

-

ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Review on Computer-Aided Drug Design (CADD) Technique in Drug Discovery Researches and Solvent. Retrieved from [Link]

Sources

- 1. 4-cyanophenyl acetate | 13031-41-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-cyanophenyl acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-cyanophenyl acetate [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. peptide.com [peptide.com]

4-Cyanophenyl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Cyanophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenyl acetate, also known by its systematic IUPAC name 4-(acetyloxy)benzonitrile, is a bifunctional organic molecule of significant interest in synthetic chemistry. It serves as a versatile intermediate, incorporating a reactive ester and a synthetically malleable nitrile group on a stable aromatic scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development, particularly within the pharmaceutical sector.

Physicochemical and Structural Properties

4-Cyanophenyl acetate is a white to off-white solid at room temperature. Its structure consists of a phenyl ring para-substituted with a cyano (-C≡N) group and an acetate (-OCOCH₃) group. This arrangement provides two distinct sites for chemical modification, making it a valuable building block for more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 13031-41-9 | [1] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 149-150 °C (at 14 Torr) | [2] |

| IUPAC Name | 4-(acetyloxy)benzonitrile | N/A |

| Synonyms | p-Acetoxybenzonitrile, 4-Acetoxybenzonitrile | [1][2] |

Structural Diagram:

Caption: Chemical structure of 4-Cyanophenyl acetate.

Synthesis of 4-Cyanophenyl Acetate

The most direct and common synthesis of 4-cyanophenyl acetate is through the esterification of its precursor, 4-hydroxybenzonitrile (also known as 4-cyanophenol). This reaction is a standard acetylation of a phenolic hydroxyl group.

Causality of Experimental Design:

The chosen method utilizes acetic anhydride as the acetylating agent and pyridine as both a solvent and a basic catalyst.[3] Pyridine serves a crucial role: it activates the acetic anhydride for nucleophilic attack and neutralizes the acetic acid byproduct, driving the reaction to completion.[3] The workup procedure is designed to remove excess reagents and byproducts effectively. An initial quench with methanol consumes any remaining acetic anhydride. Subsequent washes with dilute acid (to remove pyridine), saturated sodium bicarbonate (to remove acetic acid), and brine ensure the isolation of a pure product.

Experimental Protocol: Acetylation of 4-Hydroxybenzonitrile

Caption: Workflow for the synthesis of 4-cyanophenyl acetate.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reagent: Cool the solution to 0 °C using an ice-water bath. Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[3]

-

Quench: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.

-

Work-up: Remove the pyridine and other volatiles under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine.[4]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-cyanophenyl acetate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-cyanophenyl acetate. The key features in IR, ¹³C NMR, and ¹H NMR are outlined below.

| Spectroscopic Data of 4-Cyanophenyl Acetate | |

| Infrared (IR) Spectroscopy | The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band is observed around 2230 cm⁻¹ , characteristic of the C≡N (nitrile) stretch. Another prominent feature is the strong carbonyl (C=O) stretch of the acetate group, appearing around 1760 cm⁻¹ . The presence of C-O stretching bands between 1200-1100 cm⁻¹ further confirms the ester functionality. |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum shows distinct signals for each carbon environment. The nitrile carbon appears around 118 ppm , while the carbonyl carbon of the acetate is observed further downfield at approximately 169 ppm . The aromatic carbons show signals in the typical range of 120-155 ppm, and the methyl carbon of the acetate group gives a signal around 21 ppm . |

| ¹H Nuclear Magnetic Resonance (NMR) | (Note: The following is a predicted spectrum based on established principles, as citable experimental data is not readily available. This prediction is highly reliable due to the simple and well-understood nature of the molecule.) The ¹H NMR spectrum is expected to be simple and highly informative. A singlet integrating to three protons will appear upfield, around 2.3 ppm , corresponding to the methyl protons of the acetate group. The aromatic region will display a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. Two doublets are expected: one around 7.3 ppm for the two protons ortho to the acetate group, and another further downfield around 7.7 ppm for the two protons ortho to the electron-withdrawing cyano group. |

Chemical Reactivity

The reactivity of 4-cyanophenyl acetate is dominated by its two functional groups: the ester and the nitrile. This dual reactivity allows for selective transformations, making it a strategic intermediate in multi-step syntheses.

Caption: Key reaction pathways for 4-cyanophenyl acetate.

Ester Hydrolysis

The acetate group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxybenzonitrile. This reaction is often intentionally performed to deprotect the phenolic hydroxyl group after the nitrile has been used in a synthetic step where a free phenol would be incompatible. The kinetics of hydrolysis for similar aryl esters, such as p-nitrophenyl acetate, have been extensively studied and show a dependence on pH.[5]

Nitrile Group Reactions

The cyano group can undergo a variety of transformations, providing access to different functionalities.

-

Hydrolysis: Under strongly acidic conditions (e.g., concentrated sulfuric acid), the nitrile can be hydrolyzed to a primary amide, forming 4-acetoxybenzamide.[6] Subsequent hydrolysis of the ester would yield 4-hydroxybenzamide. The rate of nitrile hydrolysis is influenced by the electronic nature of the other substituents on the ring.[6]

-

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would produce 4-(aminomethyl)phenyl acetate. This transformation is valuable for introducing a flexible aminomethyl linker.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, a common strategy in medicinal chemistry.

Applications in Research and Drug Development

4-Cyanophenyl acetate is primarily used as an intermediate in organic synthesis. The cyanophenyl moiety is a key structural feature in various functional materials and pharmacologically active compounds.

-

Precursor to Pharmaceutical Scaffolds: While direct use of 4-cyanophenyl acetate is not widely documented, its hydrolysis product, 4-hydroxybenzonitrile, is a known intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The cyanophenyl motif itself is found in compounds designed as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and in androgen receptor antagonists for prostate cancer therapy.[7]

-

Intermediate for Bio-conjugation: The molecule can be used to introduce a protected phenol group. The nitrile can be converted to other functionalities, and subsequent deprotection of the phenol allows for conjugation to biomolecules or surfaces.

-

Materials Science: The rigid, polar structure of the cyanophenyl group is a common feature in liquid crystal molecules. While 4-cyanophenyl acetate itself is not a liquid crystal, it serves as a building block for more complex structures in this field.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-cyanophenyl acetate is not widely available. However, based on the known hazards of structurally similar compounds, such as methyl (4-cyanophenyl)acetate, the following precautions are advised.[8]

-

Hazards: The compound is expected to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation.[8]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[8]

References

The following list consolidates authoritative sources used in this guide. URLs are provided for verification.

[9] Environmental Protection Agency. Safety data sheet. [Link]

[2] The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

[10] Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

[11] PubMed. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

[4] ResearchGate. (PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

[12] Mendeley Data. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate. [Link]

[13] University of Wisconsin - Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

BMRB. bmse000284 Benzonitrile at BMRB. [Link]

[5] PubMed. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. [Link]

ResearchGate. Burst-phase kinetics for the hydrolysis of the 4-AMC- functionalized... [Link]

[3] ResearchGate. How can I get acetylation with acetic anhydride and prydine? [Link]

MDPI. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. [Link]

Google Patents. US3585233A - Process for the preparation of hydroxybenzonitriles.

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

[6] Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

[7] PubMed. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. [Link]

Sources

- 1. 4-cyanophenyl acetate | 13031-41-9 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Cyanophenyl acetate | CymitQuimica [cymitquimica.com]

- 8. METHYL (4-CYANOPHENYL)ACETATE | 52798-01-3 [chemicalbook.com]

- 9. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate - Mendeley Data [data.mendeley.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. epfl.ch [epfl.ch]

- 12. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-Cyanophenyl Acetate from 4-Cyanophenol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-cyanophenyl acetate, a valuable intermediate in the development of pharmaceuticals and advanced materials. The acetylation of 4-cyanophenol is a fundamental yet nuanced organic transformation. This document elucidates the underlying reaction mechanism, provides a field-proven experimental protocol, and addresses critical safety and handling considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction: Significance of 4-Cyanophenyl Acetate

4-Cyanophenol and its derivatives are crucial building blocks in organic synthesis. The target molecule, 4-cyanophenyl acetate, serves as a key intermediate in the manufacturing of various fine chemicals, including liquid crystals, pharmaceuticals, and pesticides.[1] The introduction of an acetate group via acetylation modifies the reactivity and physical properties of the parent phenol, primarily by protecting the hydroxyl group.[2][3] This transformation is a classic example of esterification, a cornerstone reaction in organic chemistry.[3] Understanding the principles governing this synthesis is essential for professionals engaged in medicinal chemistry and material science.

Reaction Mechanism: The Role of Catalysis in Esterification

The synthesis of 4-cyanophenyl acetate is achieved through the acetylation of 4-cyanophenol using an acetylating agent, most commonly acetic anhydride. While this reaction can proceed without a catalyst, the rate is often impractically slow. Phenols are less nucleophilic than alcohols, necessitating the use of a catalyst to facilitate the reaction.[4][5]

A tertiary amine base, such as pyridine, is frequently employed as a catalyst.[6][7] The role of pyridine is twofold:

-

Nucleophilic Catalyst: Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, making it more susceptible to nucleophilic attack by the phenoxide.

-

Brønsted Base: Pyridine deprotonates the weakly acidic 4-cyanophenol to form the 4-cyanophenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol. Pyridine also serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[8]

The overall mechanism is a nucleophilic acyl substitution, as detailed in the diagram below.

Caption: Reaction mechanism for the pyridine-catalyzed acetylation of 4-cyanophenol.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of 4-cyanophenyl acetate. The procedure has been designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade |

| 4-Cyanophenol | 119.12 | >98% |

| Acetic Anhydride | 102.09 | Reagent Grade |

| Pyridine | 79.10 | Anhydrous |

| Ethyl Acetate | 88.11 | ACS Grade |

| Saturated Sodium Bicarbonate (aq) | N/A | Laboratory Grade |

| Brine (Saturated NaCl aq) | N/A | Laboratory Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (e.g., 5.0 g, 42.0 mmol).

-

Add anhydrous pyridine (e.g., 10 mL, ~3 eq). The pyridine acts as both the catalyst and the solvent.

-

Stir the mixture at room temperature until the 4-cyanophenol is fully dissolved.

-

-

Addition of Acetylating Agent:

-

Cool the flask in an ice-water bath to 0 °C. This is crucial to control the exothermic nature of the reaction upon adding the anhydride.

-

Add acetic anhydride (e.g., 4.8 mL, 50.4 mmol, 1.2 eq) dropwise to the stirred solution over 10-15 minutes using a dropping funnel. Maintain the internal temperature below 10 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-cyanophenol starting material.

-

-

Work-up and Extraction:

-

Upon completion, cool the reaction mixture again in an ice bath and carefully quench by slowly adding 50 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer with another 25 mL portion of ethyl acetate.

-

Combine the organic layers.[9]

-

-

Washing and Purification:

-

Wash the combined organic layer sequentially with:

-

50 mL of 1 M HCl (to remove pyridine). Repeat if necessary.

-

50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[9]

-

50 mL of brine to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

-

-

Final Product Isolation:

-

The resulting crude product, typically a solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-cyanophenyl acetate as a white solid.[9]

-

Quantitative Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Cyanophenol | 119.12 | 5.0 g | 42.0 | 1.0 |

| Acetic Anhydride | 102.09 | 4.8 mL (5.2 g) | 50.4 | 1.2 |

| Pyridine | 79.10 | 10 mL (9.8 g) | 124.0 | ~3.0 |

| Product (Theoretical) | 161.16 | 6.77 g | 42.0 | 1.0 |

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Cyanophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13][14] Avoid inhalation of dust and contact with skin and eyes.[11]

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[15] It is a lachrymator and reacts violently with water. Handle with extreme care.

-

Pyridine: A toxic and flammable liquid with a strong, unpleasant odor.[7][8] Its high boiling point can make complete removal challenging.[7] Ensure the rotary evaporator is placed in a fume hood.

Overall Synthesis Workflow

The entire process, from initial setup to final product characterization, is summarized in the following workflow diagram.

Caption: Step-by-step workflow for the synthesis and purification of 4-cyanophenyl acetate.

Characterization of 4-Cyanophenyl Acetate

To confirm the identity and purity of the synthesized product, the following analytical methods are recommended:

-

¹H-NMR Spectroscopy: Expect characteristic peaks for the aromatic protons and the singlet for the acetyl methyl protons (typically around δ 2.3 ppm).

-

¹³C-NMR Spectroscopy: Look for the carbonyl carbon of the ester (around δ 169 ppm), the nitrile carbon, and the distinct aromatic carbons.

-

FT-IR Spectroscopy: Key signals include a strong carbonyl (C=O) stretch for the ester group (around 1760 cm⁻¹) and the nitrile (C≡N) stretch (around 2230 cm⁻¹).

-

Melting Point: The literature melting point can be used as an indicator of purity.

References

- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols. Journal of the Chemical Society B: Physical Organic, 795.

-

Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

-

Filo. (2025). Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of.... [Link]

-

MDPI. (2018). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

MDPI. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

Royal Society of Chemistry. (2018). Supporting information. [Link]

-

National Institutes of Health. (2019). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. [Link]

-

Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

-

Wikipedia. (n.d.). Acetylation. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Acetylation - Wikipedia [en.wikipedia.org]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of.. [askfilo.com]

- 7. mdpi.com [mdpi.com]

- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 9. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Cyanophenol - Safety Data Sheet [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Analysis of 4-Cyanophenyl Acetate

Introduction

4-Cyanophenyl acetate (4-CPA), also known as 4-acetoxybenzonitrile, is an organic compound featuring a nitrile and an ester functional group attached to a benzene ring. Its chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals. Accurate structural elucidation and purity assessment are critical for its application in these fields. This technical guide provides an in-depth analysis of 4-cyanophenyl acetate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical basis for the spectral features and provide field-proven protocols for data acquisition, ensuring a self-validating approach to characterization.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic data.

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 13031-41-9 | [2] |

| Appearance | White to off-white solid | N/A |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C#N | [1] |

Below is the chemical structure of 4-cyanophenyl acetate with atom numbering for unambiguous NMR assignments.

Caption: Molecular structure of 4-cyanophenyl acetate with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of 4-cyanophenyl acetate in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~7.70 | Doublet (d) | 2H | H-3, H-5 | These protons are adjacent to the electron-withdrawing nitrile group (-CN), which deshields them, causing a downfield shift. They appear as a doublet due to coupling with H-2 and H-6. |

| ~7.25 | Doublet (d) | 2H | H-2, H-6 | These protons are adjacent to the electron-donating acetate group (-OCOCH₃), which shields them relative to H-3/H-5. They appear as a doublet due to coupling with H-3 and H-5. |

| ~2.32 | Singlet (s) | 3H | H-10 | The three methyl protons are chemically equivalent and have no adjacent protons, resulting in a singlet. Their position is characteristic of a methyl group attached to a carbonyl carbon. |

The characteristic AA'BB' splitting pattern of the aromatic region (two doublets) is a hallmark of a 1,4-disubstituted benzene ring, confirming the para substitution pattern of the nitrile and acetate groups.

¹³C NMR Spectral Data and Interpretation

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~168.5 | C-8 (C=O) | The carbonyl carbon of the ester is significantly deshielded and appears far downfield, which is a characteristic chemical shift for this functional group.[3] |

| ~154.0 | C-1 | This quaternary carbon is attached to the electronegative oxygen of the ester group, causing a downfield shift. |

| ~134.0 | C-3, C-5 | These carbons are part of the aromatic ring and are deshielded by the adjacent nitrile group. |

| ~122.5 | C-2, C-6 | These carbons are shielded relative to C-3/C-5 due to the electron-donating effect of the acetate group. |

| ~118.0 | C-11 (-CN) | The carbon of the nitrile group has a characteristic chemical shift in this region. |

| ~110.0 | C-4 | This quaternary carbon is attached to the nitrile group. Its chemical shift is influenced by the strong electron-withdrawing nature of the cyano functionality. |

| ~21.0 | C-10 (-CH₃) | The methyl carbon of the acetate group is highly shielded and appears upfield, typical for an aliphatic sp³-hybridized carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of 4-cyanophenyl acetate with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a rapid analysis, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of air (or the empty ATR crystal) should be collected and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic C-H | The presence of absorptions above 3000 cm⁻¹ is indicative of C-H bonds on an sp²-hybridized carbon, confirming the aromatic ring.[4] |

| ~2230 | C≡N Stretch | Nitrile | This sharp, strong absorption is highly characteristic of a nitrile functional group and is a key diagnostic peak for this molecule. |

| ~1765 | C=O Stretch | Ester (Carbonyl) | The strong absorption at this frequency is definitive for the carbonyl group of the phenyl acetate ester. Its position is higher than that of an aliphatic ester due to the electronic effect of the aromatic ring. |

| ~1200 & ~1165 | C-O Stretch | Ester (C-O) | Esters typically show two C-O stretching bands. These bands confirm the presence of the C-O single bonds within the ester linkage. |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, which is excellent for structural analysis.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

MS Spectral Data and Fragmentation Analysis

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule and several fragment ion peaks.

| m/z (mass-to-charge) | Proposed Fragment | Identity | Significance |

| 161 | [C₉H₇NO₂]⁺ | Molecular Ion (M⁺) | This peak confirms the molecular weight of the compound (161.16 g/mol ).[1] |

| 119 | [M - C₂H₂O]⁺ | 4-Cyanophenol ion | The most characteristic fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This is a classic fragmentation pathway for phenyl acetates.[5] |

| 91 | [C₆H₄N]⁺ | Cyanophenyl cation | Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 119 fragment. |

| 43 | [C₂H₃O]⁺ | Acetyl cation | Cleavage of the ester C-O bond results in the stable acetyl cation, [CH₃CO]⁺. This is often a prominent peak in the spectra of acetate esters.[5] |

The fragmentation pathway can be visualized as follows:

Caption: Key fragmentation pathways for 4-cyanophenyl acetate under EI-MS.

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of 4-cyanophenyl acetate is a clear example of the synergy between different spectroscopic methods.

-

Mass Spectrometry establishes the molecular mass as 161 Da.

-

IR Spectroscopy confirms the presence of the key functional groups: a nitrile (2230 cm⁻¹), an ester carbonyl (1765 cm⁻¹), and an aromatic ring (3100-3000 cm⁻¹).

-

¹³C NMR confirms the carbon skeleton, showing 7 unique carbon environments (with two pairs of equivalent aromatic carbons) consistent with the proposed structure.

-

¹H NMR provides the final and most definitive proof of the 1,4-disubstitution pattern on the aromatic ring through the characteristic pair of doublets, and confirms the presence of the acetate methyl group.

Collectively, these techniques provide an unambiguous and self-validating confirmation of the structure of 4-cyanophenyl acetate. This guide outlines the standard, reliable methodologies that form the bedrock of chemical characterization for researchers and professionals in drug development and materials science.

References

-

PubChem. 4-cyanophenyl acetate. [Link]

-

Stenutz, R. 4-cyanophenyl acetate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum of Acetic Acid. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Cyanophenyl Acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-cyanophenyl acetate, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation, and purification processes.

Introduction to 4-Cyanophenyl Acetate and its Scientific Significance

4-Cyanophenyl acetate is an organic compound featuring both a cyano and an acetate functional group attached to a benzene ring. This unique combination of a polar cyano group and a moderately polar ester group imparts specific physicochemical properties that dictate its behavior in various solvent systems. In the realm of pharmaceutical and materials science, precise knowledge of a compound's solubility is a critical first step in process development, enabling the rational selection of solvents for synthesis, crystallization, and formulation. A thorough understanding of these properties can prevent costly and time-consuming trial-and-error approaches.

Physicochemical Properties of 4-Cyanophenyl Acetate

A foundational understanding of the physical and chemical properties of 4-cyanophenyl acetate is essential for predicting and explaining its solubility. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Melting Point | 57 °C | [1][2] |

| Appearance | Solid | [3] |

The presence of the electron-withdrawing cyano group and the polar acetate group suggests that 4-cyanophenyl acetate is a polar molecule. The melting point of 57 °C indicates that it is a solid at room temperature, and the energy required to break its crystal lattice forces will be a key factor in its dissolution.

Theoretical Principles Governing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7] This is a result of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play for 4-cyanophenyl acetate include:

-

Dipole-dipole interactions: Arising from the polar C-O, C=O, and C≡N bonds.

-

London dispersion forces: Present in all molecules, and more significant with increasing molecular size.

Given its polar nature, 4-cyanophenyl acetate is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents.

Anticipated Solubility Profile of 4-Cyanophenyl Acetate

-

Methyl (4-cyanophenyl)acetate , a close analog, is reported to be soluble in chloroform (CHCl₃), tetrahydrofuran (THF), and dioxane.[8]

-

Ethyl 2-(4-cyanophenyl)acetate is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[9]

Based on these observations and the principles of solubility, the following is a predicted solubility profile for 4-cyanophenyl acetate:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments that can effectively interact with the polar groups of 4-cyanophenyl acetate. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups in these solvents can act as hydrogen bond donors and acceptors, though the primary interaction with 4-cyanophenyl acetate will be dipole-dipole. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have moderate polarity and are often good solvents for a wide range of organic compounds.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers have some polarity due to the C-O-C bond and can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | These solvents are largely nonpolar but can have some interaction with the aromatic ring of 4-cyanophenyl acetate. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The lack of polarity in these solvents makes them poor candidates for dissolving a polar compound like 4-cyanophenyl acetate. |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a reliable and widely used technique.

Materials and Equipment

-

4-Cyanophenyl Acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-cyanophenyl acetate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4-cyanophenyl acetate.

-

Calculation: Calculate the solubility of 4-cyanophenyl acetate in the original solvent, taking into account the dilution factor.

Conclusion

The solubility of 4-cyanophenyl acetate is a critical parameter that influences its application in various scientific and industrial processes. Based on its molecular structure and the properties of similar compounds, it is predicted to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents and ethers, and low solubility in nonpolar aliphatic and aromatic solvents. For precise quantitative data, a rigorous experimental determination using the equilibrium solubility method is recommended. This guide provides the theoretical foundation and a practical framework for researchers to effectively work with 4-cyanophenyl acetate.

References

-

Stenutz. 4-cyanophenyl acetate. Available at: [Link]

-

SQUARIX. Methyl-(4-cyanophenyl)acetate. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. (2023-08-31). Available at: [Link]

-

California State University, Bakersfield. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Slideshare. solubility experimental methods.pptx. Available at: [Link]

-

S.N.D.T. Women's University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Chemistry For Everyone. What Affects Solubility Of Organic Compounds?. (2025-02-09). Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

BYJU'S. Factors Affecting Solubility. Available at: [Link]

-

AAPPTec, LLC. Safety Data Sheet - Fmoc-Phe(4-CN)-OH. Available at: [Link]

-

PubChem. N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965. Available at: [Link]

-

ChemSrc. Methyl (4-cyanophenyl)acetate. (2024-07-15). Available at: [Link]

-

Reddit. What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. (2019-07-21). Available at: [Link]

-

Gaylord Chemical. Solvent Miscibility Table. Available at: [Link]

-

Tradeindia. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences. Available at: [Link]

-

ResearchGate. (PDF) meso-[5,10,15,20-Tetrakis(4-cyanophenyl)porphyrinato]zinc. Available at: [Link]

-

ACS Community. Help potentially exposing a scam. Solubility of PLA in Chloroform. (2021-07-02). Available at: [Link]

Sources

- 1. 4-cyanophenyl acetate [stenutz.eu]

- 2. 4-cyanophenyl acetate price,buy 4-cyanophenyl acetate - chemicalbook [chemicalbook.com]

- 3. (4-Cyanophenyl)acetic Acid | 5462-71-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. squarix.de [squarix.de]

- 9. CAS 1528-41-2: ethyl 2-(4-cyanophenyl)acetate | CymitQuimica [cymitquimica.com]

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of 4-Cyanophenyl Acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanophenyl acetate is a molecule of interest in organic synthesis and materials science, yet a definitive, publicly available crystal structure remains elusive. This technical guide addresses this knowledge gap by providing a comprehensive framework for its crystallographic analysis. While an experimental structure for 4-cyanophenyl acetate is not found in leading crystallographic databases, we will leverage the detailed structural analysis of a closely related compound, (4-cyanophenyl)methylene diacetate, as a blueprint. This document outlines the requisite experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction and structure refinement, thereby equipping researchers with the necessary methodology to determine the crystal structure of 4-cyanophenyl acetate. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to solid-state characterization.

Introduction: The Significance of Crystal Structure

The precise three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is fundamental to its physicochemical properties. For professionals in drug development and materials science, understanding the crystal structure is paramount. It governs critical parameters such as solubility, dissolution rate, stability, and bioavailability of active pharmaceutical ingredients (APIs), and dictates the optical and electronic properties of functional materials. 4-Cyanophenyl acetate (C₉H₇NO₂), also known as p-acetoxybenzonitrile, possesses functional groups—a nitrile and an acetate ester—that are common in diverse fields of chemical research.[1][2] The determination of its crystal structure would provide invaluable insights into its intermolecular interactions and potential for polymorphism, which is the ability of a substance to exist in multiple crystalline forms.

As of the latest searches of the Cambridge Structural Database (CSD) and other major crystallographic repositories, no entry for the single-crystal X-ray structure of 4-cyanophenyl acetate has been deposited. However, the crystal structure of the related compound, (4-cyanophenyl)methylene diacetate, has been reported, offering a valuable comparative model.[3] This guide will therefore delineate the established pathway for such a structural determination.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 4-Cyanophenyl Acetate

A common synthetic route to 4-cyanophenyl acetate involves the esterification of 4-cyanophenol with acetic anhydride or acetyl chloride.

Exemplary Protocol:

-

To a solution of 4-cyanophenol in a suitable solvent (e.g., dichloromethane or pyridine), add an equimolar amount of acetic anhydride.

-

The reaction can be catalyzed by a small amount of acid (e.g., sulfuric acid) or base (e.g., triethylamine).

-

The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated through standard workup procedures, which may include washing with aqueous solutions to remove unreacted starting materials and catalysts, followed by drying and removal of the solvent under reduced pressure.

-

Purification is crucial and is often achieved by recrystallization or column chromatography to yield high-purity 4-cyanophenyl acetate.

Crystal Growth Methodologies

The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of method is guided by the compound's solubility and thermal stability. For a compound like 4-cyanophenyl acetate, several techniques are viable:

-

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals. For a related compound, (4-cyanophenyl)methylene diacetate, colorless crystals were successfully obtained by the slow evaporation of an ethanol solution.[3]

-

Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of high-quality crystals.

The selection of solvents is critical and often requires empirical screening. A good solvent for crystallization should exhibit moderate solubility for the compound and have a suitable boiling point for the chosen method.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Key parameters for data collection, based on the analysis of (4-cyanophenyl)methylene diacetate, would include:[3]

| Parameter | Typical Value/Instrument | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα | Molybdenum radiation is common for small organic molecules, providing good resolution. |

| Temperature | 100 K or 293 K | Low temperatures (cryo-crystallography) are often used to minimize thermal motion of atoms, leading to a more precise structure. The diacetate was measured at 293 K.[3] |

| Data Collection Strategy | ω and φ scans | A combination of scans ensures that a complete and redundant dataset is collected over a large portion of the reciprocal space. |

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial model of the crystal structure. This model is subsequently refined to improve its agreement with the experimental data.

Workflow for Structure Determination:

Caption: Workflow for Single-Crystal X-ray Structure Determination.

The refinement process involves minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2). For the (4-cyanophenyl)methylene diacetate structure, the final R-factor was 0.059, indicating a good fit between the model and the experimental data.[3]

Prospective Crystal Structure of 4-Cyanophenyl Acetate: An Analysis

In the absence of experimental data for 4-cyanophenyl acetate, we can draw parallels with the known structure of (4-cyanophenyl)methylene diacetate to anticipate its structural features.

Molecular Geometry

The 4-cyanophenyl acetate molecule consists of a planar phenyl ring substituted with a nitrile group and an acetate group. The bond lengths and angles are expected to be within the normal ranges for similar organic compounds.

Crystallographic Parameters

The crystallographic parameters for (4-cyanophenyl)methylene diacetate are presented below.[3] It is plausible that 4-cyanophenyl acetate would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

| Parameter | (4-Cyanophenyl)methylene diacetate |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1389 (15) |

| b (Å) | 20.919 (3) |

| c (Å) | 7.7748 (10) |

| β (°) | 115.531 (7) |

| Volume (ų) | 1194.5 (3) |

| Z | 4 |

Intermolecular Interactions

The crystal packing of 4-cyanophenyl acetate will be governed by a network of non-covalent interactions. The nitrile and acetate groups are key players in directing the supramolecular assembly. Potential interactions include:

-

C-H···O Hydrogen Bonds: The acetyl methyl protons and the aromatic protons can act as weak hydrogen bond donors to the carbonyl and ester oxygen atoms of neighboring molecules. In the diacetate structure, molecules are linked into chains by C-H···O hydrogen bonds.[3]

-

C-H···N Hydrogen Bonds: The aromatic protons can also interact with the nitrogen atom of the nitrile group.

-

π-π Stacking: The planar phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall packing motif and the resulting physical properties of the crystalline solid.

Conclusion and Future Directions

This technical guide has outlined the comprehensive methodology required for the determination of the crystal structure of 4-cyanophenyl acetate. While an experimentally determined structure is not currently available, the protocols for synthesis, crystallization, and single-crystal X-ray diffraction are well-established. The structural analysis of the closely related (4-cyanophenyl)methylene diacetate provides a valuable reference point for anticipating the molecular geometry and intermolecular interactions of 4-cyanophenyl acetate.

For researchers in drug development and materials science, obtaining the crystal structure of 4-cyanophenyl acetate is a crucial step in understanding its solid-state properties. The experimental determination of this structure would be a valuable contribution to the field and would enable a deeper understanding of its potential applications. It is hoped that this guide will serve as a practical resource for researchers undertaking this important work.

References

-

Fu, Z.-Y., Ju, Y., & Xiong, R.-G. (2008). (4-Cyanophenyl)methylene diacetate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o986. [Link]

-

PubChem. (n.d.). 4-cyanophenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-cyanophenyl acetate. The Stenutz Pages. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of 4-Cyanophenyl Acetate

Abstract

This technical guide provides a comprehensive framework for the robust purity analysis of 4-cyanophenyl acetate (4-CPA), a critical intermediate in the development of pharmaceuticals and advanced materials. Moving beyond rote procedural descriptions, this document elucidates the scientific rationale behind employing a multi-modal analytical strategy, ensuring the generation of a validated, high-confidence purity profile. We will explore the likely impurity landscape based on synthetic pathways and degradation kinetics. Core methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are detailed with an emphasis on the causality behind experimental choices. This guide is intended for researchers, analytical chemists, and quality control professionals who require a deep, actionable understanding of how to qualify and quantify this important chemical entity.

Introduction: The Analytical Imperative for 4-Cyanophenyl Acetate

4-Cyanophenyl acetate (CAS No: 13031-41-9, Formula: C₉H₇NO₂) is an aromatic ester containing both a nitrile and an acetate functional group.[1] This unique bifunctionality makes it a versatile building block in organic synthesis. Its applications range from being a precursor in agrochemicals to an intermediate in the synthesis of complex pharmaceutical agents where the cyanophenyl moiety is a key pharmacophore.

The efficacy, safety, and stability of any final product derived from 4-CPA are directly contingent on the purity of this starting material. Undetected impurities can lead to undesirable side reactions, lower yields, introduce toxicity, or compromise the structural integrity of the final molecule. Therefore, a rigorous and scientifically sound analytical strategy is not merely a quality control checkpoint but a foundational pillar of successful research and development. This guide outlines such a strategy, focusing on orthogonal methods to create a self-validating system for purity assessment.

The Impurity Profile: Anticipating Potential Contaminants

A robust analytical approach begins with a theoretical understanding of what impurities may be present. These can be broadly categorized as process-related impurities (from synthesis) and degradation products.

2.1. Process-Related Impurities

The most common synthesis of 4-cyanophenyl acetate involves the esterification of 4-cyanophenol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. Based on this, the primary process-related impurities to anticipate are:

-

4-Cyanophenol: Unreacted starting material. Its higher polarity makes it a key analyte to separate from the final product.

-

Acetic Acid: A common by-product of the reaction.

-

Positional Isomers (2- and 3-cyanophenyl acetate): Arising from impurities in the 4-cyanophenol starting material.

-

Residual Solvents: Such as ethyl acetate or toluene, which may be used during reaction and workup.[2]

Caption: Key potential impurities in 4-cyanophenyl acetate synthesis.

2.2. Degradation Products

4-Cyanophenyl acetate is an ester and is susceptible to hydrolysis, particularly in the presence of moisture, acid, or base.

-

Primary Degradant: The primary degradation pathway is the hydrolysis of the ester bond, yielding 4-cyanophenol and acetic acid . This means that the key starting material is also the primary degradant, making its effective separation and quantification paramount.

Core Methodology I: Chromatographic Separation

Chromatography is the cornerstone of purity analysis, allowing for the physical separation of the main compound from its impurities. Employing two different chromatographic techniques with distinct separation mechanisms (orthogonality) provides a high degree of confidence in the results.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for quantifying non-volatile and thermally sensitive organic molecules. A reversed-phase method is the logical choice for 4-cyanophenyl acetate, separating compounds primarily based on their polarity.

Expertise & Causality: We choose a reversed-phase (RP) C18 column because its non-polar stationary phase provides strong retention for the aromatic ring of 4-CPA while allowing the more polar impurity, 4-cyanophenol, to elute earlier. A gradient elution is employed to ensure that any late-eluting, non-polar impurities are effectively washed from the column, providing a clean baseline for subsequent injections. A UV detector is selected due to the strong chromophore of the cyanophenyl group, which allows for sensitive detection. A similar approach is effective for related compounds like 4-cyanophenyl octanoate.[3]

Experimental Protocol: RP-HPLC for Purity Determination

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-